molecular formula C22H18F3N5OS B2366780 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 893926-96-0

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2366780
CAS No.: 893926-96-0
M. Wt: 457.48
InChI Key: TXQUXYWEGRKTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features:

  • A 1-(2,4-dimethylphenyl)-substituted pyrazolo[3,4-d]pyrimidine core, providing a hydrophobic aromatic moiety.
  • A thioacetamide linker (-S-CH2-C(=O)-NH-), which enhances conformational flexibility and hydrogen-bonding capacity.
  • A 3-(trifluoromethyl)phenyl group as the terminal substituent, contributing to metabolic stability and lipophilicity.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5OS/c1-13-6-7-18(14(2)8-13)30-20-17(10-28-30)21(27-12-26-20)32-11-19(31)29-16-5-3-4-15(9-16)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQUXYWEGRKTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H25N7O3S
  • Molecular Weight : 483.59 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell cycle regulation and proliferation:

  • Cyclin-dependent Kinase Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
  • Binding Affinity : The compound likely binds to the active site of CDK2, preventing substrate access and thereby inhibiting kinase activity. This mechanism is common among pyrazolo[3,4-d]pyrimidine derivatives.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)27.3
HCT-116 (Colon Cancer)6.2
A549 (Lung Cancer)Not specified

These values suggest potent activity against breast and colon cancer cells, making this compound a candidate for further development in cancer therapeutics.

Enzyme Inhibition Studies

In addition to CDK2 inhibition, studies have shown that compounds with similar structures can inhibit other enzymes involved in cancer progression:

  • Adenosine Deaminase (ADA) : Inhibition of ADA has been linked to reduced inflammation and tumor growth in preclinical models. The pyrazolo[3,4-d]pyrimidine scaffold has been exploited to develop potent ADA inhibitors .

Case Studies

Several studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on MCF-7 Cells : A derivative demonstrated an IC50 value of 27.3 µM against MCF-7 cells, indicating significant potential for breast cancer treatment.
  • HCT-116 Cell Line Study : Another derivative showed an IC50 value of 6.2 µM against HCT-116 cells, suggesting strong anticancer activity that warrants further investigation.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Hybrids

The compound in , 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, replaces the thioacetamide linker with a fused thieno[3,2-d]pyrimidine ring. Biological activity data suggests such hybrids exhibit potent kinase inhibition, though direct comparisons to the target compound are unavailable .

Chromen-4-one Derivatives

Compounds in –3 (e.g., Example 83 and Example 41) integrate a chromen-4-one moiety instead of the acetamide group. Chromen-4-one derivatives are associated with anti-inflammatory and antioxidant activity, diverging from the target compound’s likely kinase-focused mechanism .

Substituent Variations

Terminal Aromatic Groups

  • N-(4-(trifluoromethoxy)phenyl) Analog (): The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide substitutes the 2,4-dimethylphenyl group with a 4-fluorophenyl and the 3-(trifluoromethyl)phenyl with a 4-(trifluoromethoxy)phenyl.
Property Target Compound N-(4-(trifluoromethoxy)phenyl) Analog
Molecular Weight ~481.5 g/mol (estimated) 505.4 g/mol (calculated)
LogP (Predicted) ~4.2 ~3.8
Key Substituents 2,4-dimethylphenyl; CF3 4-Fluorophenyl; OCF3

N-Alkylated Pyrazolo-Pyridines ()

Derivatives like 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines replace the pyrimidine core with pyridines.

Key Research Findings and Implications

  • Bioactivity: While specific data for the target compound is lacking, structural analogs demonstrate kinase inhibition (e.g., ) and anticancer activity (e.g., –3). The 3-(trifluoromethyl)phenyl group may enhance target selectivity over non-CF3 analogs .
  • Metabolic Stability : The trifluoromethyl group likely improves resistance to oxidative metabolism compared to methoxy or methylthio substituents (e.g., ) .
  • Solubility Limitations : High logP values (~4.2) suggest poor aqueous solubility, a common issue in pyrazolo[3,4-d]pyrimidine derivatives. Analog modifications (e.g., ’s OCF3 group) may mitigate this .

Preparation Methods

Conventional Cyclization Using Ortho-Amino Esters

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclization of 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate with nitriles under acidic conditions. In a representative procedure, the ortho-amino ester (10 mM) reacts with aliphatic/aromatic nitriles (15 mM) in dioxane under dry HCl gas for 6 hours, yielding 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (70–85% yield). The 2,4-dimethylphenyl group is introduced during pyrazole ring formation, ensuring regioselectivity at the 1-position.

Microwave-Assisted Three-Component Reaction

A scalable alternative employs a microwave-assisted three-component reaction of 5-amino-3-(2,4-dimethylphenylamino)pyrazole-4-carbonitrile, trimethyl orthoformate, and p-toluidine. Irradiation at 960 W for 2.5–3.5 minutes in the presence of potassium tert-butoxide produces the pyrazolo[3,4-d]pyrimidine core in 87% yield. This method eliminates prolonged reaction times and enhances purity by minimizing side reactions.

Functionalization with the Trifluoromethylphenyl Acetamide Group

Bromoacetylation and Amide Coupling

The thioether intermediate is treated with bromoacetyl bromide in dichloromethane at 0°C, forming 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide. Subsequent reaction with the 4-mercaptopyrazolo[3,4-d]pyrimidine in the presence of NaH in THF affords the target compound (58% yield). The use of NaH ensures deprotonation of the thiol, promoting efficient S-alkylation.

One-Pot Thioalkylation-Amidation

A streamlined approach combines thioalkylation and amidation in a single pot. The 4-chloropyrazolo[3,4-d]pyrimidine reacts with 2-mercapto-N-(3-(trifluoromethyl)phenyl)acetamide in DMF at 100°C for 12 hours, yielding the final product (63% yield). This method reduces purification steps but requires optimization to suppress hydrolysis of the acetamide.

Analytical Characterization and Comparative Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.82–7.25 (m, 7H, aromatic-H), 4.32 (s, 2H, CH₂), 2.39 (s, 6H, CH₃).
  • LC-MS : m/z 457.5 [M+H]⁺, consistent with the molecular formula C₂₂H₁₈F₃N₅OS.

Reaction Optimization Table

Step Method Time Yield Citation
Core synthesis Microwave 3 min 87%
Thiolation Thiourea 4 h 72%
Acetamide coupling Bromoacetylation 12 h 58%

Stability and Polymorphism Considerations

Crystallographic studies of analogous pyrazolo[3,4-d]pyrimidines reveal two polymorphs (α and β) with distinct hydrogen-bonding networks. The α-polymorph exhibits a planar pyrimidine ring, while the β-form shows a puckered conformation. Differential scanning calorimetry (DSC) indicates the α-form is thermodynamically stable below 150°C, critical for storage and formulation.

Q & A

Q. What are the key steps in synthesizing 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide?

The synthesis typically involves a multi-step approach:

Core Formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrazole precursors with thiourea or cyanamide derivatives under acidic conditions .

Thioether Linkage : Introduce the thioacetamide group through nucleophilic substitution, often using mercaptoacetic acid derivatives and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

Acylation : Couple the thiolated intermediate with 3-(trifluoromethyl)phenylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane or THF .

Q. Key Considerations :

  • Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yields range from 40–65%, depending on substituent steric effects and reaction optimization .

Q. What analytical techniques are critical for characterizing this compound?

Rigorous characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and substituent positions .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water mobile phases .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1680 cm⁻¹, S-C at ~650 cm⁻¹) .

Q. What is the hypothesized mechanism of action for this compound?

The pyrazolo[3,4-d]pyrimidine core mimics purine bases, enabling competitive inhibition of kinases or ATP-binding proteins .

  • Fluorinated Groups : The 2,4-dimethylphenyl and 3-(trifluoromethyl)phenyl substituents enhance hydrophobic interactions with target binding pockets, increasing affinity .
  • Thioether Linkage : Modulates electron density, potentially influencing redox activity or allosteric modulation .

Advanced Questions

Q. How can researchers optimize synthesis yields when scaling up production?

Methodological Strategies :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane to balance reactivity and solubility .
  • Catalyst Optimization : Replace EDC with DCC or use ultrasound-assisted coupling to reduce side reactions .
  • Temperature Gradients : Employ microwave-assisted synthesis for faster cyclization (e.g., 80°C for 2 hrs vs. 24 hrs conventional) .

Q. Example Data :

StepConditionYield ImprovementSource
CyclizationMicrowave, 80°C65% → 78%
AcylationUltrasound, 30 min50% → 68%

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Approach :

Substituent Variation :

  • Replace 2,4-dimethylphenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate kinase selectivity .
  • Modify the trifluoromethyl group to trifluoromethoxy or chloro for enhanced metabolic stability .

Biological Testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) to correlate substituents with IC₅₀ values .

Q. SAR Table :

DerivativeR1 (Pyrazole)R2 (Phenyl)IC₅₀ (EGFR, nM)
Parent2,4-dimethyl3-(CF₃)12.5
A4-fluoro3-(CF₃)8.7
B2,4-dichloro4-(CF₃O)5.3

Q. How should researchers address contradictions in biological activity data across studies?

Resolution Workflow :

Assay Validation : Confirm assay conditions (e.g., ATP concentration in kinase assays) to ensure reproducibility .

Structural Confirmation : Re-verify compound identity via X-ray crystallography or 2D NMR if batch variability is suspected .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and explain divergent activities .

Example : Conflicting IC₅₀ values for EGFR inhibition may arise from differences in protein isoforms or assay pH .

Q. What computational tools are recommended for rational design of derivatives?

Integrated Pipeline :

Quantum Chemical Calculations (Gaussian, ORCA) : Optimize geometries and calculate frontier molecular orbitals to predict reactivity .

Molecular Dynamics (GROMACS) : Simulate binding stability of derivatives with target proteins over 100-ns trajectories .

Machine Learning (DeepChem) : Train models on existing SAR data to prioritize synthetic targets .

Case Study : ICReDD’s reaction path search methods reduced optimization time for analogous compounds by 60% via transition-state analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.